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molecular formula C6H4BrNO B046077 5-Bromonicotinaldehyde CAS No. 113118-81-3

5-Bromonicotinaldehyde

Cat. No. B046077
M. Wt: 186.01 g/mol
InChI Key: NGUVGKAEOFPLDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07423147B2

Procedure details

The title compound was prepared in a similar way as described in Example 18, Step C, using 5-bromo-pyridine-3-carbaldehyde and morpholine. The crude compound was purified (SiO2: 0-3% 2 M NH3 in MeOH/DCM) to provide the title compound (61%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
61%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=O)[CH:5]=[N:6][CH:7]=1.[NH:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1>>[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)[CH:5]=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=NC1)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared in a similar way
CUSTOM
Type
CUSTOM
Details
The crude compound was purified (SiO2: 0-3% 2 M NH3 in MeOH/DCM)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=NC1)CN1CCOCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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